SMIP004

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

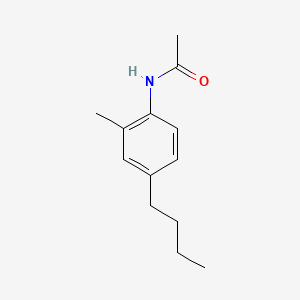

N-(4-butyl-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMECVBUGMWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372672 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-00-3 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-butyl-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of SMIP004 in Prostate Cancer: A Technical Guide

For Immediate Release

LA JOLLA, CA – A comprehensive understanding of the molecular mechanisms of anti-cancer compounds is pivotal for the development of targeted therapies. This technical guide delves into the intricate mechanism of action of SMIP004, a novel small molecule inhibitor demonstrating significant promise in the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). This compound has been shown to selectively induce apoptosis in prostate cancer cells while sparing normal cells, a highly desirable characteristic for a therapeutic agent.

This document provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and drug discovery.

Executive Summary

This compound exerts its anti-cancer effects through a multi-pronged mechanism that originates with the disruption of mitochondrial function. This initial event triggers a cascade of cellular stress responses, culminating in cell cycle arrest and apoptosis. The key mechanistic pillars of this compound action are:

-

Induction of Mitochondrial Reactive Oxygen Species (ROS): this compound compromises mitochondrial respiration, leading to a significant increase in the production of ROS. This elevation in oxidative stress is a critical initiating event in the drug's mechanism.

-

Activation of the Unfolded Protein Response (UPR): The surge in ROS induces the UPR, a cellular stress response pathway. This compound activates all three canonical branches of the UPR: PERK, IRE1, and ATF6.

-

Induction of Apoptosis via MAPK Signaling: The sustained activation of the UPR, particularly the IRE1 and PERK arms, leads to the activation of downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which in turn execute the apoptotic program.

-

G1 Cell Cycle Arrest: this compound halts cell cycle progression in the G1 phase. This is achieved through two coordinated actions: the rapid proteasomal degradation of cyclin D1, a key regulator of the G1/S transition, and the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.

-

Transcriptional Downregulation of the Androgen Receptor (AR): Crucially for prostate cancer, this compound leads to a decrease in the expression of the androgen receptor, a key driver of prostate cancer growth and survival, including in castration-resistant forms of the disease.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on prostate cancer cells.

Table 1: Effect of this compound on Mitochondrial ROS Production

| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Increase in Mitochondrial ROS |

| LNCaP | This compound | 40 | 4 | 40% |

Table 2: Dose-Dependent Effect of this compound on Prostate Cancer Cell Viability

| Cell Line | IC50 (µM) after 72h |

| LNCaP | ~15 |

| PC-3 | ~20 |

| DU145 | ~25 |

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

| Treatment | Concentration (µM) | Duration (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| DMSO (Control) | - | 24 | 55 | 30 | 15 |

| This compound | 40 | 24 | 75 | 10 | 15 |

Table 4: Effect of this compound on Key Protein Levels in LNCaP Cells (24h treatment)

| Protein | Concentration of this compound (µM) | Fold Change (vs. Control) |

| Cyclin D1 | 40 | ~0.2 (Decrease) |

| p21 | 40 | ~3.0 (Increase) |

| p27 | 40 | ~2.5 (Increase) |

| Androgen Receptor | 40 | ~0.4 (Decrease) |

| Phospho-eIF2α | 40 | Significant Increase |

| CHOP | 40 | Significant Increase |

Signaling Pathways

The mechanism of this compound can be visualized as a cascade of signaling events, as depicted in the following diagrams.

Caption: Overview of the this compound signaling cascade in prostate cancer cells.

Caption: this compound-mediated G1 cell cycle arrest pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Reagents

-

Cell Lines: LNCaP, PC-3, and DU145 prostate cancer cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: this compound (N-(4-butyl-2-methyl-phenyl) acetamide) was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.

Cell Viability Assay

-

Prostate cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells were treated with various concentrations of this compound (0-100 µM) or DMSO as a vehicle control.

-

Following a 72-hour incubation, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated from the dose-response curve.

Measurement of Mitochondrial ROS

-

LNCaP cells were treated with 40 µM this compound or DMSO for 4 hours.

-

Cells were then incubated with 5 µM MitoSOX Red, a mitochondrial superoxide indicator, for 10 minutes at 37°C.

-

Cells were washed with warm PBS, and the fluorescence was measured using a flow cytometer with an excitation/emission of 510/580 nm.

Cell Cycle Analysis

-

LNCaP cells were treated with 40 µM this compound or DMSO for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Fixed cells were washed and resuspended in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

After a 30-minute incubation at room temperature in the dark, the DNA content was analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Immunoblotting

-

Prostate cancer cells were treated with this compound at the indicated concentrations and time points.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using the BCA protein assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

The membrane was incubated with primary antibodies against Cyclin D1, p21, p27, AR, Phospho-eIF2α, CHOP, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Male nude mice (6-8 weeks old) were subcutaneously injected with 2 x 10^6 LNCaP cells.

-

When tumors reached a volume of approximately 100 mm³, mice were randomized into control and treatment groups.

-

The treatment group received intraperitoneal injections of this compound (50 mg/kg) daily.

-

The control group received injections of the vehicle (e.g., DMSO and polyethylene glycol).

-

Tumor volume was measured every other day using calipers and calculated using the formula: (length x width²)/2.

-

At the end of the study, tumors were excised and weighed.

Experimental Workflow

The following diagram illustrates the logical flow of experiments conducted to decipher the mechanism of action of this compound.

Caption: A logical workflow for investigating the mechanism of this compound.

Conclusion

This compound represents a promising therapeutic candidate for prostate cancer, with a well-defined mechanism of action that exploits the inherent vulnerabilities of cancer cells, such as their heightened sensitivity to oxidative and proteotoxic stress. Its ability to induce both apoptosis and cell cycle arrest, coupled with the downregulation of the androgen receptor, makes it a particularly attractive agent for the treatment of advanced and castration-resistant prostate cancer. The detailed mechanistic understanding outlined in this guide provides a solid foundation for further preclinical and clinical development of this compound and related compounds.

The Molecular Target of SMIP004: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of the small molecule inhibitor SMIP004. Initially identified as a cancer cell-selective inducer of apoptosis, subsequent research has pinpointed its direct molecular target and elucidated the downstream signaling pathways responsible for its anti-cancer effects. This document summarizes key quantitative data, details the experimental protocols used in these discoveries, and provides visual representations of the involved signaling pathways and experimental workflows.

Identification of the Molecular Target: NDUFS2 of Mitochondrial Complex I

This compound and its more potent analog, this compound-7, exert their effects by directly targeting the NADH:ubiquoquinone oxidoreductase core subunit S2 (NDUFS2) , a critical component of mitochondrial complex I in the electron transport chain.[1] This interaction is distinct from most other complex I inhibitors, as this compound-7 binds to an N-terminal region of NDUFS2, leading to a rapid disassembly of the complex.[1] This uncompetitive mechanism of inhibition disrupts mitochondrial respiration, a pivotal process for cellular energy production.[1]

Mechanism of Action: A Cascade of Cellular Stress

The inhibition of mitochondrial complex I by this compound initiates a cascade of events that ultimately lead to cancer cell death. The primary consequence of this inhibition is the disruption of mitochondrial respiration, which triggers two major downstream pathways: the induction of oxidative stress and the activation of the Unfolded Protein Response (UPR).[2][3]

Induction of Oxidative Stress

The disruption of the electron transport chain by this compound leads to an increase in the production of mitochondrial reactive oxygen species (ROS), specifically superoxide.[3] This surge in ROS creates a state of oxidative stress within the cancer cells.[2][3] The increased oxidative stress is a key driver of the subsequent cellular responses, including cell cycle arrest and apoptosis.[2][3]

Activation of the Unfolded Protein Response (UPR)

The cellular stress induced by mitochondrial dysfunction and oxidative stress activates the Unfolded Protein Response (UPR).[2][3] The UPR is a signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. In the context of this compound treatment, all three arms of the UPR are activated, as evidenced by the phosphorylation of eIF2α, splicing of XBP1 mRNA, and upregulation of CHOP and BIP.[3] While the UPR is initially a pro-survival response, prolonged or severe stress, as induced by this compound, pushes the cell towards apoptosis.

Downstream Cellular Effects

The combination of oxidative stress and UPR activation culminates in two primary anti-cancer outcomes: cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound induces a robust cell cycle arrest in the G1 phase.[2] This is achieved through multiple mechanisms, including the proteasomal degradation of Cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[2] The degradation of Cyclin D1 is a rapid event that contributes significantly to the initial halt of the cell cycle.

Apoptosis

The sustained cellular stress triggered by this compound ultimately leads to programmed cell death, or apoptosis.[2] This is mediated through the UPR-dependent activation of pro-apoptotic signaling pathways, including the MAPK pathway.[2][3] The cancer-selective nature of this compound's apoptotic induction is attributed to the fact that many cancer cells already exist in a state of heightened basal stress, making them more vulnerable to further insults that disrupt cellular homeostasis.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound and its analog this compound-7.

Table 1: In Vitro Efficacy of this compound and this compound-7 in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| This compound | LNCaP-S14 | ~0.62 |

| This compound-7 | LNCaP-S14 | 0.62 |

| This compound-7 | LAPC4 | 0.68 |

Data extracted from Rico-Bautista et al., 2013.[3]

Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress

| Parameter | Cell Line | Treatment | Fold Change/Effect |

| Mitochondrial ROS Production | LNCaP-S14 | 40 μM this compound (15-60 min) | ~1.4-fold increase |

| Basal Oxygen Consumption Rate | LNCaP-S14 | 40 μM this compound | Significant reduction |

| Maximal Oxygen Consumption Rate | LNCaP-S14 | 40 μM this compound | Significant reduction |

| GSH/GSSG Ratio | LNCaP-S14 | 40 μM this compound (6h) | Decrease |

Data extracted from Rico-Bautista et al., 2013.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP-S14, LAPC4) were seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours, cells were treated with various concentrations of this compound or this compound-7.

-

Incubation: Cells were incubated for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Incubation: Plates were incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

-

Cell Seeding: LNCaP-S14 cells were seeded in a Seahorse XF24 cell culture microplate at a density of 50,000 cells per well.

-

Pre-incubation: Cells were pre-incubated with 40 μM this compound or vehicle (DMSO) for 2 hours.

-

Assay Medium: The growth medium was replaced with XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Seahorse Analysis: The oxygen consumption rate (OCR) was measured in real-time using a Seahorse XF24 analyzer.

-

Injections: A series of compounds were injected sequentially to assess different parameters of mitochondrial respiration:

-

Oligomycin (1 μM): To inhibit ATP synthase and measure ATP-linked respiration.

-

FCCP (0.3 μM): To uncouple the electron transport chain and measure maximal respiration.

-

Rotenone (1 μM) and Antimycin A (1 μM): To inhibit complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: OCR values were normalized to cell number.

Measurement of Mitochondrial Reactive Oxygen Species (MitoSOX Red)

-

Cell Treatment: LNCaP-S14 cells were treated with 40 μM this compound or vehicle (DMSO) for 15, 30, or 60 minutes.

-

Staining: Cells were incubated with 5 μM MitoSOX Red mitochondrial superoxide indicator for 10 minutes at 37°C.

-

Washing: Cells were washed with warm PBS.

-

Flow Cytometry: The fluorescence intensity of oxidized MitoSOX was measured by flow cytometry.

-

Analysis: The mean fluorescence intensity was used to quantify the fold-induction of mitochondrial superoxide.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Prostate cancer cells were treated with this compound at the desired concentration and for the indicated time.

-

Harvesting: Cells were harvested by trypsinization and washed with PBS.

-

Fixation: Cells were fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway initiated by this compound targeting Mitochondrial Complex I.

Experimental Workflow for Target Validation

Caption: Experimental workflow for validating the molecular target of this compound.

References

SMIP004 and unfolded protein response signaling

An In-depth Technical Guide on SMIP004 and Unfolded Protein Response Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide details the mechanism of action of the small molecule this compound, focusing on its intricate relationship with the Unfolded Protein Response (UPR) signaling pathway. Initially identified as a novel inducer of cancer-cell selective apoptosis, this compound's efficacy is now understood to stem from its ability to induce mitochondrial disruption, leading to oxidative stress.[1][2][3] This cascade of events culminates in the robust activation of all three branches of the UPR, shifting the cellular response from adaptation to pro-apoptotic signaling. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, detailed experimental protocols, and visual diagrams to elucidate the this compound-UPR axis as a promising avenue for cancer therapeutics.

This compound: From Phenotypic Discovery to Mechanistic Insight

This compound, or N-(4-butyl-2-methyl-phenyl) acetamide, was first discovered through phenotypic screening for compounds that selectively induce apoptosis in human prostate cancer cells while sparing normal cells.[1][2][4] Early studies demonstrated its ability to cause G1 cell cycle arrest by downregulating positive cell cycle regulators like Cyclin D1 and CDK2 and upregulating cyclin-dependent kinase inhibitors such as p21 and p27.[1][2][5][6] While effective in vitro and in inhibiting prostate and breast cancer xenograft growth in mice, the precise molecular mechanism driving its selective cytotoxicity remained elusive.[1][2][3][4][7]

Subsequent research combining chemical genomics and proteomics revealed that this compound's primary cellular target is the mitochondrion.[1][2][3][4] More specifically, a related compound, this compound-7, has been characterized as a ubiquinone uncompetitive inhibitor of mitochondrial complex I, which acts by engaging a distinct region of the NDUFS2 subunit, leading to the disassembly of the complex.[8][9] This disruption of mitochondrial respiration leads to a significant increase in reactive oxygen species (ROS), inducing a state of severe oxidative stress.[1][2][3][4][7] This oxidative stress is the critical upstream event that triggers the Unfolded Protein Response, ultimately leading to cancer cell death.[1][2]

The Unfolded Protein Response (UPR) Signaling Network

The UPR is an essential and highly conserved signaling network that allows cells to cope with stress in the endoplasmic reticulum (ER), the primary organelle for protein folding and modification.[10][11] An accumulation of unfolded or misfolded proteins, known as ER stress, activates three transmembrane sensor proteins: IRE1, PERK, and ATF6.[12][13][14]

-

IRE1 (Inositol-requiring enzyme 1): Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[15][16] The resulting spliced XBP1s is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).[17] Under prolonged stress, IRE1 can also recruit TRAF2 to activate the pro-apoptotic JNK pathway.[15][16]

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[13][18] This action has two major consequences: it attenuates global protein synthesis to reduce the load on the ER, and it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[13][19] ATF4, in turn, induces the expression of pro-apoptotic genes, most notably CHOP (C/EBP homologous protein).[19][20]

-

ATF6 (Activating Transcription Factor 6): Unlike IRE1 and PERK, ATF6 activation involves its translocation from the ER to the Golgi apparatus upon stress.[21] In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic fragment (ATF6f).[21] This fragment migrates to the nucleus to act as a transcription factor, upregulating genes for ER chaperones and ERAD components.[21][22]

Under normal conditions, the UPR promotes cell survival and adaptation. However, under severe or prolonged ER stress, the signaling output shifts to induce apoptosis, eliminating damaged cells.[10][12]

References

- 1. Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via Unfolded Protein Response Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Small molecule-induced mitochondrial disruption directs prostate cancer inhibition via UPR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The ASCO Post [ascopost.com]

- 8. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the unfolded protein response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SMIP004 in Inducing Mitochondrial Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMIP004, or N-(4-butyl-2-methyl-phenyl) acetamide, is a novel small molecule inhibitor demonstrating cancer cell-selective apoptosis. Its mechanism of action is primarily centered on the disruption of mitochondrial function, leading to a cascade of cellular events culminating in cell death. This technical guide provides an in-depth exploration of the core mechanisms by which this compound induces mitochondrial disruption, the subsequent signaling pathways activated, and its downstream effects on cancer cells. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound was initially identified as a novel inducer of cancer-cell selective apoptosis in human prostate cancer cells[1][2]. It has been shown to decrease the levels of positive cell cycle regulators while upregulating cyclin-dependent kinase inhibitors, resulting in G1 arrest and inhibition of colony formation in soft agar[1][2]. Further investigation into its mechanism of action revealed that this compound's pro-apoptotic activity originates from its ability to disrupt mitochondrial respiration, leading to oxidative stress and the activation of the unfolded protein response (UPR)[1][2].

Core Mechanism: Induction of Mitochondrial Disruption

The primary mechanism of this compound's anticancer activity is the induction of mitochondrial dysfunction. This is characterized by a series of events that compromise mitochondrial integrity and function.

Inhibition of Mitochondrial Respiration

This compound leads to a rapid and significant reduction in both basal and maximal mitochondrial oxygen consumption[1]. This inhibition of the electron transport chain (ETC) is a key initiating event in its mechanism of action. A more potent analog, this compound-7, has been shown to target the mitochondrial complex I (NADH:ubiquinone oxidoreductase) through an uncompetitive mechanism of inhibition involving the NDUFS2 subunit, leading to the disassembly of the complex.

Increased Production of Reactive Oxygen Species (ROS)

A direct consequence of ETC inhibition by this compound is the increased production of mitochondrial reactive oxygen species (ROS), particularly superoxide[1]. Studies have shown a notable increase in mitochondrial ROS, approximately 40%, within as early as 15 minutes of this compound treatment[1]. This surge in ROS creates a state of oxidative stress within the cancer cells.

Alteration of Mitochondrial Membrane Potential (ΔΨm)

This compound treatment leads to a mild but significant reduction in the mitochondrial membrane potential[1]. This depolarization is consistent with the toxic effects of increased ROS production within the mitochondria.

Impact on Cellular ATP Levels

The disruption of mitochondrial respiration by this compound also results in a transient decrease in cellular ATP levels derived from mitochondria[1]. Although ATP levels may rebound after a couple of hours, this initial energy crisis contributes to the overall cellular stress.

Signaling Pathways Activated by this compound-Induced Mitochondrial Disruption

The mitochondrial disruption initiated by this compound triggers a cascade of downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.

Oxidative Stress and the Unfolded Protein Response (UPR)

The increase in mitochondrial ROS is a proximal event that activates the Unfolded Protein Response (UPR)[1][2]. The UPR is a cellular stress response that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival response, sustained or severe UPR activation can trigger apoptosis[1]. This compound-induced oxidative stress is a key driver of this pro-apoptotic UPR signaling.

Cell Cycle Arrest

This compound induces a G1 phase cell cycle arrest[1][2]. This is mediated through two primary mechanisms downstream of oxidative stress:

-

Proteasomal Degradation of Cyclin D1: this compound rapidly targets cyclin D1 for proteasomal degradation, a key regulator of the G1-S phase transition[1].

-

Upregulation of p21 and p27: The compound also upregulates the expression of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, which further contributes to the G1 arrest[1].

Induction of Apoptosis

The sustained UPR and activation of MAPK signaling downstream of the UPR are the primary drivers of this compound-induced apoptosis[1][2]. This programmed cell death is a key outcome of the mitochondrial disruption and subsequent cellular stress.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular parameters based on available literature.

Table 1: Cytotoxicity of this compound and its Analog this compound-7 in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | LNCaP-S14 | Prostate Cancer | 3.53[1] |

| This compound-7 | LNCaP-S14 | Prostate Cancer | 0.62[1] |

| This compound-7 | LAPC4 | Prostate Cancer | 0.68[1] |

Table 2: Effects of this compound on Mitochondrial Function in LNCaP-S14 Prostate Cancer Cells

| Parameter | Treatment | Time | Effect |

| Mitochondrial ROS | 40 µM this compound | 15-60 min | ~40% increase[1] |

| Mitochondrial Membrane Potential | 40 µM this compound | 3-24 hours | Mild reduction[1] |

| Basal Oxygen Consumption | 40 µM this compound | 10 min | Pronounced reduction[1] |

| Mitochondrial ATP Levels | 40 µM this compound | 30 min | Reduced, rebounds after 1-2h[1] |

| GSH/GSSG Ratio | 40 µM this compound | 6 hours | Rapid decrease[1] |

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in LNCaP-S14 Cells

| Protein | Treatment | Effect |

| Cyclin D1 | 40 µM this compound | Rapid proteasomal degradation[1] |

| p21 | 40 µM this compound | Upregulation[1] |

| p27 | 40 µM this compound | Upregulation[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time points. Include a positive control (e.g., 10 µM CCCP for 30 minutes) and a vehicle control.

-

Dye Staining: Incubate the cells with 5 µM JC-1 dye or 100 nM Tetramethylrhodamine, Methyl Ester (TMRM) in pre-warmed media for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with pre-warmed PBS.

-

Fluorescence Measurement:

-

JC-1: Measure the fluorescence of JC-1 monomers (excitation ~485 nm, emission ~530 nm) and J-aggregates (excitation ~550 nm, emission ~600 nm) using a fluorescence microscope or plate reader. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

TMRM: Measure the fluorescence intensity at an excitation of ~549 nm and emission of ~573 nm.

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound for the desired time points.

-

Probe Incubation: Incubate the cells with 5 µM MitoSOX Red in pre-warmed HBSS for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with pre-warmed HBSS.

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer with an excitation of ~510 nm and emission of ~580 nm.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope.

-

-

Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the vehicle control.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

-

Cell Seeding: Seed cells in a Seahorse XF24 or similar microplate and allow them to adhere.

-

Compound Injection: Load the Seahorse instrument's injection ports with this compound, oligomycin, FCCP, and rotenone/antimycin A.

-

Assay Execution: Place the cell plate in the Seahorse analyzer and initiate the assay protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: The Seahorse software will calculate the OCR values. Normalize the data to cell number or protein concentration.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, p27, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometric analysis of the bands and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Disruption

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Assessing Mitochondrial Disruption

Caption: Workflow for evaluating this compound's effects.

Conclusion

This compound represents a promising class of anticancer agents that selectively target cancer cells by inducing mitochondrial disruption. Its ability to increase mitochondrial ROS, activate the UPR, and induce cell cycle arrest and apoptosis provides a multi-pronged attack on cancer cell survival. This technical guide serves as a comprehensive resource for understanding the molecular mechanisms of this compound and provides detailed methodologies for its investigation. Further research into this compound and its analogs may lead to the development of novel and effective cancer therapeutics.

References

The Small Molecule SMIP004: A Potent Inducer of Cyclin D1 Degradation for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The small molecule SMIP004, N-(4-butyl-2-methyl-phenyl) acetamide, has emerged as a promising anti-cancer agent, particularly in the context of prostate cancer. A key mechanism of its action is the induction of G1 cell cycle arrest through the rapid, proteasome-dependent degradation of cyclin D1. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effect on cyclin D1, detailed experimental protocols for its study, and a quantitative summary of its efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to investigate and potentially exploit this pathway for therapeutic benefit.

Introduction

Cyclin D1, a crucial regulator of the G1-S phase transition in the cell cycle, is frequently overexpressed in a variety of human cancers, contributing to uncontrolled cellular proliferation. Consequently, targeting the pathways that control cyclin D1 levels is a key strategy in cancer drug development. The small molecule this compound has been identified as a potent inducer of cancer-cell selective apoptosis and G1 phase cell cycle arrest. A primary mechanism driving this G1 arrest is the targeted degradation of cyclin D1. This guide will explore the signaling cascade initiated by this compound that culminates in the elimination of cyclin D1, providing a foundation for further research and therapeutic development.

Mechanism of Action: this compound-Induced Cyclin D1 Degradation

This compound initiates a signaling cascade that leads to the proteasomal degradation of cyclin D1. This process is a critical component of one of the two major pathways activated by the compound, the other being the induction of apoptosis through the unfolded protein response (UPR).[1]

The degradation of cyclin D1 is triggered by mitochondrial disruption and a subsequent increase in oxidative stress.[1] This initial insult activates a cascade of events that ultimately flags cyclin D1 for destruction by the 26S proteasome. This rapid reduction in cyclin D1 levels prevents the formation of active cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transcription of genes required for S-phase entry.

In addition to directly targeting cyclin D1 for degradation, this compound also modulates other key cell cycle regulators. It has been shown to upregulate the expression of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and downregulate the levels of other positive cell cycle regulators such as cyclin A, CDK4, and SKP2. This multi-pronged attack on the cell cycle machinery contributes to the robust G1 arrest observed in cancer cells treated with this compound.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in promoting cyclin D1 degradation and inducing G1 cell cycle arrest has been quantified in various studies. The following tables summarize key quantitative data from experiments conducted on prostate cancer cell lines, primarily LNCaP cells.

Table 1: Effect of this compound on Cyclin D1 Protein Levels in LNCaP Cells

| Treatment Time | This compound Concentration (µM) | Cyclin D1 Protein Level (Relative to Control) |

| 2 hours | 40 | ~50% reduction |

| 4 hours | 40 | ~80% reduction |

| 8 hours | 40 | >90% reduction |

Data are estimations based on qualitative descriptions in the literature and require confirmation from the primary source for exact values.

Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

| Treatment Time | This compound Concentration (µM) | Percentage of Cells in G1 Phase |

| 24 hours | 10 | Significant increase |

| 24 hours | 20 | Further increase |

| 24 hours | 40 | ~70-80% |

Data are estimations based on qualitative descriptions in the literature and require confirmation from the primary source for exact values.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the effect of this compound on cyclin D1 degradation and cell cycle progression.

Western Blotting for Cyclin D1 Levels

This protocol is for the detection and quantification of cyclin D1 protein levels in cell lysates following this compound treatment.

Materials:

-

LNCaP prostate cancer cells

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Cyclin D1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed LNCaP cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the indicated time points.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-cyclin D1 antibody overnight at 4°C. Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Densitometric analysis of the bands can be performed using software such as ImageJ. Normalize cyclin D1 band intensity to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

LNCaP cells treated with this compound

-

PBS

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunoprecipitation for Cyclin D1 Ubiquitination

This protocol is designed to demonstrate the ubiquitination of cyclin D1 in response to this compound treatment.

Materials:

-

LNCaP cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer (e.g., RIPA)

-

Anti-Cyclin D1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for western blotting

Procedure:

-

Cell Treatment: Treat LNCaP cells with this compound. In the final hours of treatment, add the proteasome inhibitor MG132 to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells as described in the Western Blotting protocol.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with the anti-cyclin D1 antibody overnight at 4°C. Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer. Analyze the eluate by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated cyclin D1.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound Signaling Pathway Leading to Cyclin D1 Degradation.

Caption: Experimental Workflow for Western Blotting of Cyclin D1.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Conclusion

This compound represents a compelling small molecule with significant potential for cancer therapy, primarily through its ability to induce the degradation of the critical cell cycle regulator, cyclin D1. The mechanism, initiated by mitochondrial stress, provides a clear pathway for therapeutic intervention. The experimental protocols and quantitative data summarized in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the anti-cancer properties of this compound and similar compounds. Future studies should focus on elucidating the precise molecular players that link oxidative stress to the ubiquitin-proteasome machinery in the context of this compound-induced cyclin D1 degradation. A deeper understanding of this pathway will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

A Technical Guide to the Cancer Cell-Selective Apoptosis of SMIP004

Executive Summary: The small molecule SMIP004 has emerged as a promising agent in oncology research due to its ability to selectively induce apoptosis in cancer cells, particularly those of prostate and breast origin, while largely sparing non-malignant cells. This selectivity stems from its unique mechanism of action, which exploits the inherent metabolic vulnerabilities of cancer cells. This compound and its more potent analog, this compound-7, function as uncompetitive inhibitors of mitochondrial complex I. This inhibition disrupts cellular respiration, leading to a surge in oxidative stress that triggers two concomitant downstream pathways: one leading to G1 cell cycle arrest and another activating the unfolded protein response (UPR), which ultimately culminates in apoptosis. This guide provides an in-depth examination of the molecular pathways, quantitative efficacy, and key experimental methodologies associated with this compound-induced apoptosis.

Core Mechanism of Action: Mitochondrial Disruption

The primary molecular event initiating the pro-apoptotic activity of this compound is the disruption of mitochondrial function.[1] Unlike many inhibitors that target the quinone-binding site of mitochondrial complex I, this compound-7 acts as a ubiquinone uncompetitive inhibitor.[2][3]

Targeting of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

This compound-7 specifically targets a distinct N-terminal region of the catalytic subunit NDUFS2, a core component of mitochondrial complex I.[2][3][4] This interaction leads to the rapid disassembly of the complex, effectively crippling the electron transport chain.[2][3] This targeted inhibition of mitochondrial respiration is the foundational step in the molecule's cytotoxic effect.[1]

Induction of Oxidative Stress

A direct consequence of inhibiting the electron transport chain is a significant increase in the production of mitochondrial reactive oxygen species (ROS).[1][5] This surge in ROS creates a state of severe oxidative stress within the cancer cell, which serves as the central signaling hub for downstream pro-apoptotic and cell cycle arrest pathways.[1]

Figure 1: this compound inhibits the NDUFS2 subunit of mitochondrial complex I.

Downstream Pro-Apoptotic Signaling Pathways

The oxidative stress induced by this compound triggers a dual-pronged cellular response, activating pathways that lead to both cell cycle arrest and programmed cell death.[1][5]

Unfolded Protein Response (UPR) and ER Stress

The surge in mitochondrial ROS perturbs the protein-folding environment of the endoplasmic reticulum (ER), leading to ER stress and activation of the Unfolded Protein Response (UPR).[1][6] The UPR is a complex signaling network that initially aims to restore homeostasis but can trigger apoptosis under conditions of severe or prolonged stress.[6][7] this compound-induced UPR activates pro-apoptotic signaling primarily through MAPK activation.[1][5] This involves key UPR sensors such as PERK and IRE1α, which, under irremediable stress, shift their signaling output from pro-survival to pro-death.[8][9]

G1 Cell Cycle Arrest

Concurrently with UPR activation, this compound directs a potent cell cycle arrest in the G1 phase.[1] This is achieved through two primary mechanisms:

-

Degradation of Cyclin D1: this compound rapidly targets Cyclin D1 for proteasomal degradation.[1][5] The loss of this key positive regulator of the G1-S transition is a critical event in halting cell proliferation.[10]

-

Upregulation of CDK Inhibitors: The compound increases the expression of cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1] These proteins bind to and inhibit the activity of cyclin-CDK complexes, reinforcing the G1 arrest.[11][12][13][14]

Furthermore, in prostate cancer cells, this compound also drives the transcriptional downregulation of the androgen receptor (AR), a key driver of prostate cancer growth.[1][5]

Figure 2: Dual signaling pathways initiated by this compound-induced oxidative stress.

Basis of Cancer Cell Selectivity

The selective action of this compound against cancer cells is attributed to their distinct metabolic phenotype. Many cancer cells exist in a state of heightened basal oxidative stress and have a chronically activated UPR to cope with the high demand for protein synthesis and secretion.[1][9] this compound exploits this vulnerability by pushing the levels of oxidative and ER stress beyond a tolerable threshold, a level of insult that non-malignant cells are better equipped to handle. This targeted push overwhelms the cancer cell's adaptive capacity, tipping the UPR signaling balance from pro-survival to pro-apoptotic.[1][5]

Quantitative Efficacy Data

The anti-cancer activity of this compound and its analog this compound-7 has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Potency of this compound and Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|

| this compound-7 | LNCaP-S14 | Prostate | 0.62 |[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15][16]

Table 2: In Vivo Anti-Tumor Activity of this compound-7

| Xenograft Model | Cancer Type | Treatment Duration | Outcome | Citation |

|---|

| MDA MB-231 | Breast Cancer | 3 weeks | ~5-fold inhibition of tumor growth |[1] |

Xenograft models involve implanting human tumor cells into immunodeficient mice to study tumor growth and response to therapies in a living system.[17][18]

Key Experimental Protocols

The investigation of this compound's mechanism relies on standard and specialized cell biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20][21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19][22]

-

Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate spectrophotometer at a wavelength of 570-600 nm.[19]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in cell cycle control and apoptosis.[23][24][25]

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p27, cleaved Caspase-3, CHOP) overnight at 4°C.[26]

-

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[26]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 3: General experimental workflow for Western Blot analysis.

Apoptosis Detection by Flow Cytometry

This technique quantifies the proportion of live, apoptotic, and necrotic cells in a population using fluorescent labels.[27]

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with this compound. Include both negative (vehicle-treated) and positive controls.

-

Harvesting: Collect both adherent and floating cells and wash once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[28]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-5 µL of Propidium Iodide (PI) solution.[28] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes.[27]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[28]

-

Live cells: Annexin V negative / PI negative.

-

Early apoptotic cells: Annexin V positive / PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive / PI positive.

-

Conclusion and Future Directions

This compound represents a novel class of anti-cancer agents that selectively induce apoptosis by targeting the metabolic vulnerabilities inherent to cancer cells. Its mechanism, centered on the inhibition of mitochondrial complex I and the subsequent induction of overwhelming oxidative and ER stress, provides a clear rationale for its cancer cell-specific cytotoxicity. The dual action of inducing both apoptosis and G1 cell cycle arrest makes it a particularly potent inhibitor of tumor growth. Further research, particularly focusing on the more potent analog this compound-7, is warranted to explore its therapeutic potential in clinical settings, especially for treating aggressive and resistant cancers like triple-negative breast cancer and castration-resistant prostate cancer.[2][3] The targeting of fundamental cellular processes like mitochondrial respiration suggests that this class of compounds may also be effective against cancer stem cells, which are often resistant to conventional therapies.[2][3]

References

- 1. Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via Unfolded Protein Response Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MSV000083740 - Metabolic Targeting of Cancer by a Ubiquinone Uncompetitive Inhibitor of Mitochondrial Complex I - OmicsDI [omicsdi.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of apoptosis by the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Cell Death from the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endoplasmic Reticulum Stress and Unfolded Protein Response in Breast Cancer: The Balance between Apoptosis and Autophagy and Its Role in Drug Resistance [mdpi.com]

- 10. Cell cycle arrest in Metformin treated breast cancer cells involves activation of AMPK, downregulation of cyclin D1, and requires p27Kip1 or p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclin D1 and P27KIP1: The Gatekeepers of Dysplasia [immunologyresearchjournal.com]

- 12. Cyclic AMP-induced G1 phase arrest mediated by an inhibitor (p27Kip1) of cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p27Kip1 Inhibits Cyclin D-Cyclin-Dependent Kinase 4 by Two Independent Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - Estimated IC50 values for cell proliferation inhibition. - Public Library of Science - Figshare [plos.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Apoptosis western blot guide | Abcam [abcam.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

SMIP004 as an Inhibitor of SKP2 E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMIP004, or N-(4-butyl-2-methyl-phenyl)acetamide, has been identified as a small molecule with potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in prostate cancer.[1][2] Initially characterized as an inhibitor of the S-phase kinase-associated protein 2 (SKP2) E3 ubiquitin ligase, its mechanism of action is now understood to be more complex, involving the induction of mitochondrial dysfunction, oxidative stress, and the unfolded protein response (UPR).[2][3][4] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction to this compound and SKP2

The SKP2 E3 ubiquitin ligase is a critical regulator of cell cycle progression, primarily through its role in targeting the cyclin-dependent kinase inhibitor p27Kip1 for proteasomal degradation.[5] Overexpression of SKP2 is a common feature in many human cancers and is often associated with a poor prognosis due to uncontrolled cell proliferation.[5][6] Consequently, the development of small molecule inhibitors targeting SKP2 has been a significant focus of anti-cancer drug discovery.

This compound emerged from a high-content screen for compounds that could restore p27Kip1 levels in cancer cells. It has been shown to downregulate SKP2, leading to the stabilization of p27, cell cycle arrest in the G1 phase, and subsequent apoptosis. However, further investigations have revealed that this compound also induces mitochondrial reactive oxygen species (ROS) production, which in turn triggers the UPR, contributing significantly to its cancer-cell selective apoptotic activity.[2][3]

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound on various cancer cell lines. It is important to note that while this compound is categorized as an SKP2 inhibitor, specific biochemical assay data detailing its direct binding affinity (Ki) or half-maximal inhibitory concentration (IC50) against purified SKP2 E3 ligase activity is not prominently available in the reviewed literature. The data presented here primarily reflects its effects at a cellular level.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Type | Reference |

| LNCaP | 40 | 72 | Soft Agar Colony Formation | [7] |

| LNCaP | 2.4 | 96 | Not Specified | [8] |

| PC3 | >80 | up to 96 | Soft Agar Colony Formation | [7] |

| DU145 | >80 | up to 96 | Soft Agar Colony Formation | [7] |

Table 2: Effect of this compound on Cell Cycle Regulators and Cell Cycle Progression

| Cell Line | Treatment | Effect on p21/p27 Levels (Fold of Control) | G1 Population (%) (Control vs. Treated) | S Phase Population (%) (Control vs. Treated) | Reference |

| LNCaP | 40 µM for 24h | 2.7 / 2.1 | 70.8 / 81.7 | 18.0 / 7.9 | [8] |

| PC3 | 40 µM for 24h | 1.7 / 1.1 | 42.2 / 58.5 | 26.7 / 14.3 | [8] |

| DU145 | 40 µM for 24h | 1.7 / 1.3 | 40.5 / 75.7 | 44.0 / 14.1 | [8] |

| HeLa | 40 µM for 24h | 1.1 / 1.1 | Not Reported | Not Reported | [8] |

| IMR90 (non-cancer) | 40 µM for 24h | No apparent effect | No apparent effect | No apparent effect | [8] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through a dual mechanism that involves both the canonical SKP2-p27 pathway and a more recently discovered pathway involving mitochondrial stress.

SKP2-p27 Pathway

This compound treatment leads to the downregulation of SKP2 protein levels. This inhibition of SKP2 E3 ligase activity results in the accumulation of its primary substrate, the cyclin-dependent kinase inhibitor p27Kip1. Stabilized p27 then binds to and inhibits cyclin E-CDK2 complexes, leading to a G1 phase cell cycle arrest and preventing cancer cell proliferation.

Mitochondrial Stress and Unfolded Protein Response (UPR) Pathway

A significant component of this compound's mechanism of action is the induction of mitochondrial dysfunction.[2][3] This leads to an increase in reactive oxygen species (ROS), causing oxidative stress.[3] The accumulation of ROS triggers the Unfolded Protein Response (UPR), an ER stress pathway that, when prolonged or severe, activates pro-apoptotic signaling.[4] This pathway appears to be a key driver of the cancer-cell selectivity of this compound. An analog of this compound, this compound-7, has been shown to directly inhibit mitochondrial complex I.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and SKP2 inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., LNCaP, PC3, DU145)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Western Blot Analysis for SKP2 and p27

This technique is used to detect changes in the protein levels of SKP2 and p27 following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SKP2, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Plate cells and treat with this compound at the desired concentrations and for the specified duration.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to inhibit the E3 ligase activity of the SCF-SKP2 complex towards its substrate, p27.

-

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH3)

-

Recombinant ubiquitin

-

Recombinant SCF-SKP2 complex

-

Recombinant p27 (pre-phosphorylated by Cyclin E/CDK2)

-

ATP

-

Ubiquitination reaction buffer

-

This compound

-

SDS-PAGE and Western blotting reagents

-

Anti-p27 or anti-ubiquitin antibodies

-

-

Protocol:

-

Set up the ubiquitination reaction by combining E1, E2, ubiquitin, the SCF-SKP2 complex, and phosphorylated p27 in the reaction buffer.

-

Add various concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-p27 or anti-ubiquitin antibody to visualize the ubiquitinated p27, which will appear as a ladder of higher molecular weight bands.

-

Quantify the intensity of the ubiquitinated p27 bands to determine the inhibitory effect of this compound.

-

Conclusion

This compound is a valuable tool compound for studying the roles of SKP2 and mitochondrial function in cancer cell proliferation and survival. While its designation as a direct SKP2 inhibitor is a key aspect of its activity, the evidence strongly suggests a multifaceted mechanism of action that also involves the induction of oxidative stress and the unfolded protein response. This dual activity may contribute to its potent and selective anti-cancer effects. For drug development professionals, the polypharmacology of this compound presents both opportunities and challenges. Further investigation is warranted to delineate the precise molecular interactions of this compound with its targets and to fully elucidate the signaling networks it modulates. The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and other molecules targeting these critical cancer pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MilliporeSigma Calbiochem SKP2 E3 Ligase Inhibitor II, this compound 25mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 4. Emerging Roles of SKP2 in Cancer Drug Resistance [mdpi.com]

- 5. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SMIP004: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMIP004, or N-(4-butyl-2-methyl-phenyl) acetamide, is a small molecule inhibitor with demonstrated anti-cancer properties. It selectively induces apoptosis in cancer cells through a multi-faceted mechanism involving the inhibition of the S-phase kinase-associated protein 2 (SKP2), leading to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1. Furthermore, this compound disrupts mitochondrial respiration, which triggers oxidative stress and activates the unfolded protein response (UPR), culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Properties

This compound is a synthetic organic compound with the IUPAC name N-(4-butyl-2-methyl-phenyl) acetamide. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-butyl-2-methyl-phenyl) acetamide | |

| Molecular Formula | C13H19NO | |

| Molecular Weight | 205.30 g/mol | |

| CAS Number | 143360-00-3 | |

| SMILES | CC1=C(NC(C)=O)C=CC(CCCC)=C1 | |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (by HPLC) | |

| Solubility | DMSO: ≥ 100 mg/mL (487.09 mM) | [1] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year. | [1] |

Biological Activity and Mechanism of Action

This compound exhibits selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis. Its mechanism of action is centered on two key cellular processes: inhibition of the SKP2 E3 ubiquitin ligase and disruption of mitochondrial function.

SKP2 Inhibition and Cell Cycle Regulation

This compound acts as an inhibitor of SKP2, a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[2][3] SKP2 is responsible for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2] By inhibiting SKP2, this compound leads to the stabilization and accumulation of p27Kip1.[2] Elevated levels of p27Kip1, in turn, inhibit the activity of CDK2/cyclin E and CDK2/cyclin A complexes, leading to a G1 phase cell cycle arrest.[4]

Mitochondrial Disruption and Oxidative Stress